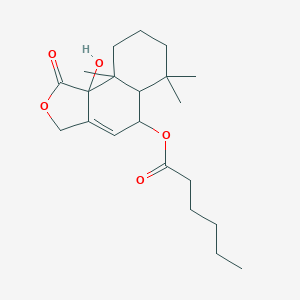

Nanangenine C

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H32O5 |

|---|---|

Molecular Weight |

364.5 g/mol |

IUPAC Name |

(9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl) hexanoate |

InChI |

InChI=1S/C21H32O5/c1-5-6-7-9-16(22)26-15-12-14-13-25-18(23)21(14,24)20(4)11-8-10-19(2,3)17(15)20/h12,15,17,24H,5-11,13H2,1-4H3 |

InChI Key |

ROECGAWNHRGIRN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3)(C)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Nanangenine C: A Technical Guide to its Isolation and Biological Activity from Aspergillus nanangensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nanangenine C, a drimane sesquiterpenoid derived from the novel Australian fungus, Aspergillus nanangensis. This document details the isolation and purification of this compound, presents its known biological activity, and explores potential signaling pathways, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction

Aspergillus nanangensis, a recently described fungal species, has been identified as a producer of a unique family of drimane sesquiterpenoids known as nanangenines. Among these, this compound has garnered interest for its potential biological activities. The nanangenine family of compounds, including this compound, has been investigated for its cytotoxic and antimicrobial properties.

Isolation and Purification of this compound

The isolation of this compound from Aspergillus nanangensis involves a multi-step process of cultivation, extraction, and chromatographic separation. The following protocol is based on established methodologies for the isolation of nanangenines.

Experimental Protocol: Isolation of Nanangenines

-

Cultivation of Aspergillus nanangensis

-

The fungus is cultivated on a solid medium, such as rice, to encourage the production of secondary metabolites.

-

Large-scale fermentation is carried out in flasks or trays under controlled temperature and humidity for a period of several weeks.

-

-

Extraction of Fungal Metabolites

-

The fungal culture is exhaustively extracted with an organic solvent, typically ethyl acetate (EtOAc).

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

-

-

Fractionation of the Crude Extract

-

The crude extract is subjected to solvent partitioning, for example, between n-hexane and 90% methanol (MeOH), to separate compounds based on polarity.

-

The methanolic fraction, typically containing the nanangenines, is concentrated.

-

-

Chromatographic Purification

-

The concentrated fraction is further purified using a series of chromatographic techniques.

-

Step 1: Vacuum Liquid Chromatography (VLC) on silica gel is used for initial fractionation, eluting with a gradient of solvents (e.g., n-hexane/EtOAc).

-

Step 2: Medium Pressure Liquid Chromatography (MPLC) or flash chromatography on silica gel is employed for further separation of the VLC fractions.

-

Step 3: High-Performance Liquid Chromatography (HPLC) , often using a C18 column with a methanol/water or acetonitrile/water gradient, is the final step to isolate pure this compound.

-

Experimental Workflow

Biological Activity of Nanangenines

The nanangenine family of compounds has been screened for a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. While specific data for this compound is part of a broader study of the nanangenine family, the available information provides valuable insights into its potential therapeutic applications.

Quantitative Data

The following table summarizes the reported in vitro biological activities of selected nanangenines. It is important to note that while this compound was isolated, the most potent activities were reported for other members of the family, such as Nanangenine D.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Bioassay | Target Organism/Cell Line | Activity (IC₅₀ µg/mL) |

| This compound | C₂₁H₃₂O₅ | 364.48 | - | - | Data not specified in available literature |

| Nanangenine D | C₂₃H₃₆O₆ | 408.53 | Antibacterial | Bacillus subtilis | 5.7 |

| Cytotoxicity | NS-1 (murine myeloma) | 4.1 |

Note: The primary research on nanangenines focused on the bioactivity of the most abundant and active compounds within the isolated family. Specific quantitative data for this compound's bioactivity was not highlighted in the available literature.

Putative Signaling Pathways

The precise molecular mechanisms and signaling pathways affected by this compound have not yet been elucidated. However, based on the known activities of other drimane sesquiterpenoids, which often exhibit anti-inflammatory and anticancer properties, we can propose potential pathways that may be modulated by this compound. Drimane sesquiterpenoids have been reported to interfere with key inflammatory and cell survival pathways.

A plausible mechanism of action for the cytotoxic effects of drimane sesquiterpenoids involves the modulation of pro-inflammatory and apoptotic signaling cascades. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation, cell survival, and proliferation.

Putative NF-κB Signaling Pathway Inhibition

Disclaimer: The signaling pathway diagram presented is a hypothetical model based on the known activities of related drimane sesquiterpenoids. Further research is required to confirm the specific molecular targets and mechanisms of action of this compound.

Conclusion

This compound, a constituent of the secondary metabolite profile of Aspergillus nanangensis, belongs to the promising class of drimane sesquiterpenoids. While detailed biological data for this compound itself is limited in the current literature, the established protocols for the isolation of the nanangenine family and the demonstrated bioactivity of its analogues provide a solid foundation for future research. The exploration of its specific mechanism of action, potentially involving pathways such as NF-κB, warrants further investigation and could position this compound as a lead compound for the development of novel therapeutic agents. This guide serves as a comprehensive resource to facilitate and inspire such future research endeavors.

The Putative Biosynthesis of Nanangenine C in Aspergillus nanangensis: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nanangenine C, a drimane sesquiterpenoid isolated from the novel Australian fungus Aspergillus nanangensis, belongs to a class of secondary metabolites with potential bioactivity. Understanding its biosynthesis is crucial for future synthetic biology applications and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the complete pathway awaits full experimental validation, bioinformatic analysis of the A. nanangensis genome has identified a putative biosynthetic gene cluster. This document details the proposed enzymatic steps, from the precursor molecule farnesyl diphosphate (FPP) to the final tailored structure of this compound. Methodologies for the isolation and structural elucidation of nanangenines are also presented, alongside visualizations of the proposed biosynthetic logic.

Introduction to this compound and its Fungal Source

This compound is a member of the nanangenine family, a group of drimane sesquiterpenoids produced by the fungus Aspergillus nanangensis.[1] This novel fungal species was isolated from soil collected near Nanango, Queensland, Australia.[1] Drimane sesquiterpenoids are a class of natural products known for their diverse biological activities.[2] The chemical structure of this compound has been elucidated through detailed spectroscopic analysis.[1]

Aspergillus nanangensis has also been found to produce other bioactive compounds, such as nanangelenin A, a benzazepine alkaloid, indicating a rich secondary metabolism.[3][4] The availability of the A. nanangensis genome sequence has been instrumental in identifying the putative gene clusters responsible for the production of these natural products.[5]

The Putative Nanangenine Biosynthetic Gene Cluster

Bioinformatic analysis of the Aspergillus nanangensis genome has led to the identification of a putative biosynthetic gene cluster proposed to be responsible for the synthesis of the nanangenine family of compounds.[1] Fungal secondary metabolite biosynthesis genes are often organized in such clusters, which facilitates their co-regulation. The functions of the enzymes encoded by this cluster are inferred from homology to characterized enzymes in other drimane sesquiterpenoid biosynthetic pathways, particularly from other Aspergillus species.[2][6][7][8][9]

Table 1: Proposed Genes and Enzyme Functions in the Nanangenine Biosynthetic Cluster

| Putative Gene | Proposed Enzyme Function | Homology/Evidence |

| nanS | Sesquiterpene cyclase (Drimenol synthase) | Homology to plant and fungal drimenol cyclases that convert FPP to drimenol.[2][6][7] |

| nanO1 | Cytochrome P450 monooxygenase | Predicted to be involved in the hydroxylation of the drimane skeleton.[7][8] |

| nanO2 | FAD-binding oxidoreductase | Potentially involved in the formation of the γ-butyrolactone ring structure common in fungal drimanes.[7][8] |

| nanPKS | Highly-reducing polyketide synthase (HR-PKS) | Responsible for the synthesis of the C6 acyl chain (hexanoyl moiety) attached to the drimane core.[8] |

| nanT | Acyltransferase | Catalyzes the esterification of the hexanoyl moiety from the PKS to the drimane core.[8] |

| nanR | Reductase/Dehydrogenase | Potentially responsible for the reduction of the C1-hydroxyl group to form the 1-deoxy variant, this compound. |

| nanReg | Transcription factor | Likely involved in the regulation of the nanangenine gene cluster expression. |

Note: The gene names (e.g., nanS, nanO1) are hypothetical and assigned for the purpose of this guide based on their proposed function.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound commences with the universal sesquiterpenoid precursor, farnesyl diphosphate (FPP), and proceeds through a series of cyclization, oxidation, acylation, and reduction steps.

Formation of the Drimane Skeleton

The initial step is the cyclization of the linear FPP molecule to form the bicyclic drimane skeleton. This reaction is catalyzed by a putative sesquiterpene cyclase, likely a drimenol synthase.[2]

Oxidative Tailoring of the Drimane Core

Following the formation of the initial drimane intermediate, a series of oxidative modifications are proposed to occur. These are likely catalyzed by cytochrome P450 monooxygenases and other oxidoreductases within the gene cluster.[7][8] These steps are responsible for the hydroxylation and formation of the characteristic γ-butyrolactone ring found in many nanangenines.

Acylation with a Polyketide-Derived Moiety

A key feature of this compound is the presence of a C6 acyl chain. This hexanoyl group is synthesized by a highly-reducing polyketide synthase (HR-PKS) encoded within the gene cluster.[8] An acyltransferase then catalyzes the esterification of this acyl chain to the C-6 position of the drimane core, leading to the formation of a precursor like Nanangenine B.[1][8]

Final Reduction to this compound

The final proposed step in the biosynthesis of this compound is the reduction of the hydroxyl group at the C-1 position of its immediate precursor.[1] This deoxy-generation is likely carried out by a reductase or dehydrogenase encoded within the gene cluster.

Below is a DOT language script for a diagram illustrating the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound in Aspergillus nanangensis.

Experimental Protocols

While specific enzymatic assays for the nanangenine pathway have not been published, this section details the general methodologies used for the isolation and structural characterization of nanangenines from Aspergillus nanangensis cultures, based on published research.[1]

Fungal Cultivation and Metabolite Extraction

-

Cultivation: Aspergillus nanangensis is cultured on solid grain media, such as rice or barley, which has been found to yield higher productivity of nanangenines. Cultures are incubated under appropriate conditions for fungal growth and secondary metabolite production.[1]

-

Extraction: The grain cultures are extracted with organic solvents such as ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract containing the fungal metabolites.

Isolation and Purification of this compound

-

Chromatography: The crude extract is subjected to chromatographic separation techniques. This typically involves initial fractionation using vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC) on silica gel.

-

HPLC Purification: Fractions containing compounds of interest are further purified using high-performance liquid chromatography (HPLC), often with a diode array detector to monitor the separation. A C18 column is commonly used with a gradient of acetonitrile and water as the mobile phase.

Structure Elucidation

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the molecular formula of the purified compounds.[1]

-

NMR Spectroscopy: One- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is employed to determine the chemical structure and stereochemistry of the isolated nanangenines.[1]

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

The following DOT script illustrates a general workflow for the discovery of natural products like this compound.

Caption: General experimental workflow for the isolation and characterization of this compound.

Future Outlook and Research Directions

The elucidation of the complete biosynthetic pathway of this compound requires further experimental validation. Key future research directions include:

-

Gene Knockout Studies: Systematically deleting each putative biosynthetic gene in A. nanangensis to confirm its role in nanangenine production.

-

Heterologous Expression: Expressing the putative nanangenine biosynthetic genes in a model fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, to reconstitute the pathway and characterize the function of each enzyme.

-

In Vitro Enzymatic Assays: Purifying the enzymes from the biosynthetic pathway and performing in vitro assays to determine their specific substrates, products, and kinetic parameters.

-

Investigating Regulatory Mechanisms: Studying the role of the putative transcription factor in the gene cluster to understand how the biosynthesis of nanangenines is regulated.

Conclusion

The biosynthesis of this compound in Aspergillus nanangensis is a fascinating example of fungal secondary metabolism. While the detailed enzymatic steps are currently based on a putative pathway derived from bioinformatics, the available genomic and chemical data provide a strong foundation for future research. A thorough understanding of this biosynthetic pathway will not only expand our knowledge of fungal natural product synthesis but also pave the way for the engineered production of novel drimane sesquiterpenoids with potential applications in medicine and agriculture.

References

- 1. Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drimane-type sesquiterpenoids from fungi [cjnmcpu.com]

- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. Aspergillus nanangensis genome assembly ASM1584432v1 - NCBI - NLM [ncbi.nlm.nih.gov]

- 6. Biosynthesis of Fungal Drimane-Type Sesquiterpene Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters | Semantic Scholar [semanticscholar.org]

Spectroscopic and Structural Elucidation of Nanangenine A: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for Nanangenine A, a drimane sesquiterpenoid isolated from the novel Australian fungus, Aspergillus nanangensis. Due to the absence of specific published data for "Nanangenine C," this guide focuses on the well-characterized Nanangenine A as a representative of the nanangenine family of natural products. The structural elucidation of these compounds relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the spectroscopic properties, experimental protocols, and the analytical workflow used to characterize this class of molecules.

Spectroscopic Data

The structural characterization of Nanangenine A was accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectroscopy.

Mass Spectrometry Data

High-resolution mass spectrometry provides the elemental composition of a molecule, which is a critical first step in structure elucidation.

Table 1: HRESIMS Data for Nanangenine A

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M + Na]⁺ | 305.1359 | 305.1363 | C₁₅H₂₂O₅Na |

Data obtained in positive ion mode.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum gives insights into the proton environments, while the ¹³C NMR spectrum reveals the different types of carbon atoms present.

Table 2: ¹H NMR Spectroscopic Data for Nanangenine A (600 MHz, DMSO-d₆)

| Position | δн (ppm) | Multiplicity | J (Hz) |

| 1 | 3.63 | d | 4.4 |

| 2α | 1.48 | m | |

| 2β | 1.25 | m | |

| 3α | 1.58 | m | |

| 3β | 1.38 | m | |

| 5 | 1.95 | m | |

| 6 | 4.30 | t | 2.8 |

| 7 | 5.76 | s | |

| 10 | - | - | - |

| 12α | 4.60 | d | 12.1 |

| 12β | 4.47 | d | 12.1 |

| 13 | 0.90 | s | |

| 14 | 0.81 | s | |

| 15 | 0.96 | s | |

| 1-OH | 5.01 | d | 4.4 |

| 6-OH | 5.38 | d | 3.4 |

| 9-OH | 5.09 | s |

Table 3: ¹³C NMR Spectroscopic Data for Nanangenine A (150 MHz, DMSO-d₆)

| Position | δc (ppm) |

| 1 | 75.3 |

| 2 | 25.1 |

| 3 | 37.6 |

| 4 | 33.0 |

| 5 | 49.2 |

| 6 | 66.8 |

| 7 | 128.2 |

| 8 | 131.1 |

| 9 | 73.1 |

| 10 | 38.9 |

| 11 | 179.3 |

| 12 | 68.6 |

| 13 | 20.8 |

| 14 | 21.5 |

| 15 | 14.2 |

Experimental Protocols

The following section details the methodologies employed for the isolation and spectroscopic analysis of Nanangenine A.

Fungal Cultivation and Extraction

Aspergillus nanangensis was cultured on solid rice medium. The culture was extracted with ethyl acetate, and the solvent was removed under reduced pressure to yield a crude extract.

Isolation of Nanangenine A

The crude extract was subjected to silica gel vacuum liquid chromatography (VLC) using a gradient of dichloromethane and methanol. Fractions containing the nanangenines were further purified by semi-preparative reversed-phase High-Performance Liquid Chromatography (HPLC) using a C18 column and an isocratic mobile phase of acetonitrile and water to afford pure Nanangenine A.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR spectra were recorded on a Bruker Avance 600 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals (δн 2.50 and δc 39.52 for DMSO-d₆).

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS data were acquired on a Bruker Solarix Fourier-transform ion cyclotron resonance mass spectrometer (FTICR-MS) equipped with an electrospray ionization (ESI) source. The analysis was performed in the positive ion mode.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of Nanangenine A.

Molecular formula and properties of Nanangenine C

Abstract

Nanangenine C is a drimane sesquiterpenoid natural product isolated from the novel Australian fungus, Aspergillus nanangensis. This document provides a comprehensive technical overview of this compound, including its molecular formula, physicochemical properties, and biological activities. Detailed experimental protocols for the cultivation of A. nanangensis, extraction and isolation of nanangenines, and bioassays are provided. Furthermore, a potential signaling pathway modulated by related drimane sesquiterpenoids is discussed, offering insights into the possible mechanism of action for this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel fungal metabolite.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. The genus Aspergillus is particularly well-known for producing a wide array of natural products with potential pharmaceutical applications.[1] Recently, a novel species, Aspergillus nanangensis, isolated from soil in Queensland, Australia, was found to produce a unique family of drimane sesquiterpenoids, termed nanangenines.[1] Among these, this compound has been identified as a compound of interest. Drimane sesquiterpenoids isolated from Aspergillus species have been reported to exhibit various biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[1] This technical guide provides a detailed summary of the current knowledge on this compound.

Molecular Formula and Properties

This compound is a drimane sesquiterpenoid characterized by a C21 backbone. Its molecular formula was determined by high-resolution electrospray ionization mass spectrometry (HRESI-MS).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₂O₅ | [1] |

| Molecular Weight | 380.48 g/mol | Calculated |

| Appearance | White solid | [1] |

| Source | Aspergillus nanangensis | [1] |

| Chemical Class | Drimane Sesquiterpenoid | [1] |

Biological Activity

The nanangenines, including this compound, have been assayed for a range of biological activities. While specific quantitative data for this compound's activity is not detailed in the primary publication, the compound family was tested for in vitro activity against bacteria, fungi, and mammalian cells.[1]

Table 2: Summary of Bioassays Performed on the Nanangenine Family

| Assay Type | Target Organisms/Cell Lines | General Outcome | Reference |

| Antibacterial | Bacillus subtilis, Escherichia coli | Assayed | [1] |

| Antifungal | Candida albicans, Saccharomyces cerevisiae | Assayed | [1] |

| Cytotoxicity | Murine myeloma (NS-1) cells | Assayed | [1] |

Note: Specific IC50 values for this compound were not provided in the source literature. The table indicates the types of assays conducted on the compound family.

Potential Signaling Pathway: Inhibition of NF-κB

While the specific signaling pathways modulated by this compound have not yet been elucidated, studies on other drimane sesquiterpenoids provide valuable insights into potential mechanisms of action. Notably, the drimane sesquiterpenoids isotadeonal and polygodial have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3][4] The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development.

The proposed mechanism involves the inhibition of IκB-α phosphorylation, a crucial step in the activation of the canonical NF-κB pathway. Inhibition of IκB-α phosphorylation prevents its degradation, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes.

Caption: Proposed inhibition of the NF-κB signaling pathway by drimane sesquiterpenoids.

Experimental Protocols

The following protocols are adapted from the supplementary information of Lacey et al., 2019.[5]

Fungal Cultivation and Metabolite Extraction

Caption: Workflow for the extraction of nanangenines from A. nanangensis.

-

Fungal Strain: Aspergillus nanangensis (MST-FP2251).

-

Cultivation Medium: Solid substrates such as jasmine rice or pearl barley.

-

Cultivation Conditions: The fungus is cultivated on the solid medium for 21 days to achieve confluent mycelial growth.

-

Extraction: The colonized grain is extracted with acetone.

-

Partitioning: The aqueous residue from the acetone extract is partitioned with ethyl acetate (EtOAc).

-

Defatting: The EtOAc fraction is defatted with hexane to yield an enriched extract of non-polar secondary metabolites.

Isolation of this compound

The enriched crude extract is subjected to further purification steps, typically involving chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) to isolate individual nanangenines, including this compound.

Bioassay Procedures (General)

The following provides a general outline of the bioassay procedures used for the nanangenine family.

5.3.1 Antibacterial and Antifungal Assays

A microtiter plate-based assay is commonly used to determine the minimum inhibitory concentration (MIC) of the compounds.

-

Test Organisms: Bacillus subtilis, Escherichia coli, Candida albicans, Saccharomyces cerevisiae.

-

Assay Setup: A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: Plates are incubated at an appropriate temperature and for a sufficient duration to allow for microbial growth in the control wells.

-

Endpoint Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

5.3.2 Cytotoxicity Assay

The cytotoxicity of the compounds against mammalian cells is typically assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Line: Murine myeloma (NS-1) cells.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion

This compound is a novel drimane sesquiterpenoid with potential for further investigation as a bioactive compound. While preliminary bioassays have been conducted on the nanangenine family, more detailed studies are required to quantify the specific activities of this compound and to elucidate its precise mechanism of action. The inhibition of the NF-κB signaling pathway by other drimane sesquiterpenoids suggests a promising avenue for future research into the anti-inflammatory potential of this compound. The experimental protocols provided in this guide offer a foundation for researchers to further explore the chemical and biological properties of this intriguing natural product.

References

- 1. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]

The Pervasive Presence of Drimane Sesquiterpenoids: A Technical Guide to Their Natural Occurrence, Biosynthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Drimane sesquiterpenoids, a diverse class of C15 bicyclic natural products, are garnering significant attention within the scientific community for their wide-ranging biological activities and potential therapeutic applications. First identified in the bark of the Winter's Bark tree (Drimys winteri), these compounds are now known to be produced by a vast array of organisms, including fungi, plants, and marine life.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the natural occurrence of drimane sesquiterpenoids, delves into their biosynthetic pathways, and presents their biological activities with a focus on quantitative data and experimental methodologies.

Natural Distribution

Drimane sesquiterpenoids are not confined to a single biological kingdom but are rather widespread throughout nature. They have been isolated from higher plants, terrestrial and marine fungi, and even bacteria.[2][5][7][8] Fungi, in particular, have proven to be a prolific source of novel drimane structures.[1][3][6] Genera such as Aspergillus, Penicillium, Ganoderma, and various basidiomycetes have been shown to produce a rich diversity of these compounds.[1][8][9][10] The marine environment also represents a promising frontier for the discovery of new drimane sesquiterpenoids, with marine-derived fungi being a particularly fruitful source.[8]

Biosynthesis: A Tale of Two Pathways

The biosynthesis of the characteristic drimane skeleton originates from the universal precursor of all sesquiterpenoids, farnesyl diphosphate (FPP).[6][7] The cyclization of linear FPP into the bicyclic drimane core is a key step, and interestingly, different classes of enzymes have been found to catalyze this reaction in different organisms.

In fungi, the biosynthesis of drimane precursors like drimenol and drim-8-ene-11-ol is often carried out by enzymes classified as haloacid dehalogenase (HAD)-like proteins.[1][2] This is in contrast to the canonical terpene cyclases typically involved in sesquiterpenoid biosynthesis in plants.[1] However, drimenol cyclases with catalytic functions similar to those in plants have also been identified in fungi, highlighting the diverse enzymatic machinery that has evolved to produce these compounds.[11] In some bacteria, a biosynthetic gene cluster responsible for producing drimane-type sesquiterpenoids has been identified, involving a P450 monooxygenase for subsequent modifications.[7]

Biological Activities and Quantitative Data

Drimane sesquiterpenoids exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug discovery and development.[2][4][12] These activities include antifungal, antibacterial, cytotoxic, anti-inflammatory, antifeedant, and neurotrophic effects. The following tables summarize some of the reported quantitative data for various drimane sesquiterpenoids.

Table 1: Antifungal and Antimicrobial Activity of Drimane Sesquiterpenoids

| Compound | Target Organism | Activity | Value | Reference |

| (-)-Drimenol | Candida albicans | Fungicidal | 8 - 64 µg/mL (100% death) | [13] |

| Polygodial | Gaeumannomyces graminis var. tritici | LC50 | 7 - 10 µg/mL | [14] |

| Isodrimeninol | Gaeumannomyces graminis var. tritici | LC50 | 7 - 10 µg/mL | [14] |

| 10-Methoxycarbonyl-10-norisodrimenin | Staphylococcus aureus | MIC | 66.7 µg/mL | [15] |

| 10-Methoxycarbonyl-10-norisodrimenin | Mucor hiemalis | MIC | 66.7 µg/mL | [15] |

| Ganoresinosin E | Mycobacterium tuberculosis H37Ra | MIC | 12.5 µg/mL | [10] |

Table 2: Cytotoxic and Anti-inflammatory Activity of Drimane Sesquiterpenoids

| Compound | Target | Activity | Value | Reference |

| 10-Methoxycarbonyl-10-norisodrimenin | KB3.1 (human endocervical adenocarcinoma) | IC50 | 21.2 µM | [15] |

| Compound 5 (from Penicillium sp. TW58-16) | LPS-induced NO release in RAW264.7 cells | Inhibition | Significant | [8] |

| Ganoresinosin A | Plasmodium falciparum K1 | IC50 | 34 µM | [10] |

Table 3: α-Glucosidase Inhibitory Activity of Drimane Sesquiterpenoids

| Compound | Inhibition Rate (%) | Reference |

| Compound 1 (from Penicillium sp. TW58-16) | 35.4 | [8] |

| Compound 16 (from Penicillium sp. TW58-16) | 88.0 | [8] |

| Compound 18 (from Penicillium sp. TW58-16) | 91.1 | [8] |

| Acarbose (Positive Control) | - | [8] |

Experimental Protocols

The isolation and characterization of drimane sesquiterpenoids, as well as the evaluation of their biological activities, rely on a suite of established experimental techniques.

Isolation and Purification

A general workflow for the isolation of drimane sesquiterpenoids from a fungal source is outlined below.

Protocol for Fungal Culture and Extraction:

-

Inoculate the desired fungal strain onto a suitable solid or liquid medium (e.g., Potato Dextrose Agar/Broth).

-

Incubate the culture for a specified period (e.g., 14-28 days) at an appropriate temperature (e.g., 25-28 °C).

-

Harvest the fungal biomass and/or the culture broth.

-

Extract the harvested material with an organic solvent such as ethyl acetate or methanol.

-

Concentrate the organic extract under reduced pressure to obtain the crude extract.

Protocol for Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool fractions containing compounds of interest.

-

Further purify the pooled fractions using Sephadex LH-20 column chromatography and/or high-performance liquid chromatography (HPLC), often with a C18 reversed-phase column.

Structure Elucidation

The determination of the chemical structure of isolated drimane sesquiterpenoids is primarily achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for elucidating the planar structure and relative stereochemistry of the molecule.[8][9][16]

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.[8][9]

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration.[17]

-

Electronic Circular Dichroism (ECD): Comparison of experimental and calculated ECD spectra can also be used to determine the absolute configuration.[8]

Bioassays

Antifungal Susceptibility Testing (Broth Microdilution Method):

-

Prepare a serial dilution of the test compound in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the fungal test organism (e.g., Candida albicans).

-

Include positive (antifungal drug, e.g., fluconazole) and negative (no compound) controls.[18]

-

Incubate the plates at 37 °C for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits fungal growth.[18]

Cytotoxicity Assay (MTT Assay):

-

Seed cancer cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

α-Glucosidase Inhibition Assay:

-

Pre-incubate the test compound with α-glucosidase enzyme solution in a buffer (e.g., phosphate buffer, pH 6.8).

-

Initiate the enzymatic reaction by adding the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubate the reaction mixture at 37 °C.

-

Stop the reaction by adding a solution of sodium carbonate.

-

Measure the absorbance of the liberated p-nitrophenol at 405 nm.

-

Use acarbose as a positive control.[8]

-

Calculate the percentage of inhibition.

Conclusion

The drimane sesquiterpenoids represent a structurally diverse and biologically significant class of natural products. Their widespread occurrence in nature, coupled with their potent and varied biological activities, underscores their potential as a source of new therapeutic agents. A thorough understanding of their biosynthesis, isolation, and biological evaluation is paramount for harnessing their full potential in drug discovery and development. This guide provides a foundational resource for researchers and scientists dedicated to exploring the fascinating world of drimane sesquiterpenoids.

References

- 1. Chemical Diversity and Biosynthesis of Drimane‐Type Sesquiterpenes in the Fungal Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Terpene Synthases in the Biosynthesis of Drimane-Type Sesquiterpenes across Diverse Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ilrs.de [ilrs.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cjnmcpu.com [cjnmcpu.com]

- 7. BJOC - Discovery and biosynthesis of bacterial drimane-type sesquiterpenoids from Streptomyces clavuligerus [beilstein-journals.org]

- 8. mdpi.com [mdpi.com]

- 9. Drimane-Type Sesquiterpenoids Derived from the Tropical Basidiomycetes Perenniporia centrali-africana and Cerrena sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drimane sesquiterpenoids from cultures of basidiomycete Ganoderma subresinosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters | Semantic Scholar [semanticscholar.org]

- 12. Occurrence, biological activity and synthesis of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]

- 14. Antifungal Effects of Drimane Sesquiterpenoids Isolated from Drimys winteri against Gaeumannomyces graminis var. tritici - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biologically active drimane derivatives isolated from submerged cultures of the wood-inhabiting basidiomycete Dentipellis fragilis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Biological activity of the nanangenine family of compounds

An In-depth Technical Guide to the Biological Activity of the Nanangenine Family of Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The nanangenines are a family of drimane sesquiterpenoids isolated from the Australian fungus Aspergillus nanangensis. This document provides a comprehensive overview of their known biological activities, with a primary focus on their anti-inflammatory properties. Quantitative data from various bioassays are presented, alongside detailed experimental protocols to facilitate reproducibility and further investigation. Key pathways and experimental processes are visualized through signaling and workflow diagrams to provide a clear understanding of the compounds' mechanism of action and the methods used for their characterization.

Introduction to the Nanangenine Family

The nanangenines represent a class of drimane sesquiterpenoids produced by the novel fungal species Aspergillus nanangensis.[1][2] A chemical investigation of this fungus led to the isolation and characterization of ten related compounds, including nanangenines A-H and several isomers.[1] These compounds feature a core pentamethyl-trans-decalin skeleton, a characteristic of drimane sesquiterpenoids, which are known to possess a wide range of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[1] The primary therapeutic potential of the nanangenine family identified to date lies in their anti-inflammatory activity.[3]

Quantitative Biological Data

The nanangenine compounds were evaluated for anti-inflammatory, antibacterial, antifungal, and cytotoxic activities. The most significant activity was observed in the anti-inflammatory assay. A summary of the quantitative data is presented below.

Table 1: Anti-inflammatory Activity of Nanangenines

The anti-inflammatory potential was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

| Compound ID | Trivial Name | IC₅₀ (µM) [± SD] |

| 3 | Isonanangenine B | 6.1 [± 0.8] |

| 5 | Nanangenine D | 6.8 [± 0.8] |

| L-NMMA | (Positive Control) | 22.1 |

(Data sourced from Lacey et al., 2019)[3]

Table 2: Cytotoxicity, Antibacterial, and Antifungal Activity

Compounds were tested for cytotoxicity against the human colorectal carcinoma cell line (SW-620) and for antimicrobial activity against various bacteria and fungi. The compounds did not exhibit significant activity in these assays at the tested concentrations.

| Assay Type | Cell Line / Organism | Result (IC₅₀ or MIC) |

| Cytotoxicity | SW-620 | > 30 µM |

| Antibacterial | Escherichia coli (ATCC 25922) | > 30 µM |

| Staphylococcus aureus (ATCC 25923) | > 30 µM | |

| Antifungal | Candida albicans (ATCC 90028) | > 30 µM |

| Aspergillus fumigatus (ATCC 204305) | > 30 µM |

(Data interpreted from bioassay procedures described in Lacey et al., 2019, where specific values were not given due to lack of activity)[4]

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of isonanangenine B and nanangenine D is attributed to their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages. In this signaling cascade, LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface. This binding event triggers a downstream signaling cascade, prominently involving the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[5][6][7] Activated NF-κB translocates to the nucleus, where it induces the expression of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). The iNOS enzyme is responsible for the high-output production of the inflammatory mediator NO. The nanangenines inhibit the final production of NO, thereby dampening the inflammatory response.

Caption: LPS-induced NO production pathway and inhibition by nanangenines.

Putative Biosynthetic Pathway

A putative biosynthetic gene cluster for nanangenines was identified in A. nanangensis.[1][2] The pathway is proposed to start from farnesyl diphosphate (FPP), which undergoes cyclization to form the characteristic drimane sesquiterpenoid core, followed by a series of oxidative tailoring steps to produce the final nanangenine structures.

Caption: Putative biosynthetic pathway for the nanangenine family.

Experimental Protocols

The following protocols are based on the methods described in the primary literature for the characterization of nanangenines.[4]

General Experimental Workflow

The overall process for obtaining and testing the nanangenine compounds follows a standard natural product discovery workflow.

Caption: Workflow for nanangenine isolation and biological evaluation.

Protocol: Anti-inflammatory NO Production Assay

-

Cell Culture: Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL). Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours to allow for adherence.

-

Treatment: The culture medium is replaced with fresh, phenol red-free DMEM. Test compounds (dissolved in DMSO, final concentration ≤ 0.5%) are added to the wells at various concentrations and pre-incubated for 30 minutes.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Control wells without LPS are included.

-

Incubation: The plates are incubated for a further 20-24 hours.

-

NO Quantification (Griess Assay):

-

An aliquot of the cell culture supernatant from each well is transferred to a new 96-well plate.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.

-

The plate is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis: The concentration of nitrite (a stable product of NO) is calculated by comparison to a standard curve prepared with known concentrations of sodium nitrite. The IC₅₀ value is determined by plotting the percentage inhibition of NO production against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol: Cytotoxicity Assay (SRB Assay)

-

Cell Culture and Seeding: Human colorectal carcinoma (SW-620) cells are cultured and seeded in 96-well plates as described for the RAW264.7 cells.

-

Treatment: Cells are treated with various concentrations of the nanangenine compounds and incubated for 48 hours.

-

Fixation: The supernatant is discarded, and cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well and incubated for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

-

Solubilization: The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

-

Measurement: The absorbance is measured at 515 nm. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated controls.

Protocol: Antibacterial and Antifungal Assays (Broth Microdilution)

-

Inoculum Preparation: Bacterial (E. coli, S. aureus) and fungal (C. albicans, A. fumigatus) strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum density.

-

Assay Setup: The assay is performed in 96-well microtiter plates. Test compounds are serially diluted in the appropriate broth in the wells.

-

Inoculation: A standardized suspension of the microorganism is added to each well.

-

Incubation: Plates are incubated at an appropriate temperature (e.g., 37°C for bacteria and C. albicans, 30°C for A. fumigatus) for 24-48 hours.

-

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The nanangenine family of drimane sesquiterpenoids, particularly isonanangenine B and nanangenine D, demonstrate notable anti-inflammatory activity through the inhibition of nitric oxide production in macrophages. While their activity against the tested bacterial, fungal, and cancer cell lines was not significant, their potent effect on a key inflammatory mediator suggests a promising avenue for the development of novel anti-inflammatory agents. The detailed protocols and pathways provided in this guide serve as a foundational resource for researchers aiming to further explore the therapeutic potential and mechanism of action of these fungal metabolites.

References

- 1. Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]

- 5. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Genetic Blueprint of Nanangenines: A Guide to the Putative Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanangenines, a family of drimane sesquiterpenoids isolated from the novel Australian fungus Aspergillus nanangensis, have garnered interest for their potential biological activities. Understanding the genetic machinery responsible for their production is paramount for future synthetic biology efforts and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge surrounding the putative biosynthetic gene cluster (BGC) for nanangenines. While detailed experimental verification remains to be fully disclosed in publicly accessible literature, this document synthesizes the available bioinformatic predictions and comparative genomic analyses to offer a foundational understanding of this intriguing metabolic pathway.

Introduction to Nanangenines

Nanangenines are a class of drimane sesquiterpenoids, characterized by a C15 pentamethyl-trans-decalin skeleton. These compounds are part of a larger group of secondary metabolites produced by various fungi, including several species of Aspergillus. The discovery of nanangenines from Aspergillus nanangensis highlights the rich chemical diversity within this fungal genus and underscores the potential for discovering novel bioactive molecules.

The Putative Nanangenine Biosynthetic Gene Cluster

Bioinformatic analysis of the Aspergillus nanangensis genome has led to the identification of a putative biosynthetic gene cluster (BGC) responsible for nanangenine production. This prediction is based on comparative analyses with known gene clusters for other acyl drimenol-producing Aspergilli. While the complete experimental validation of this cluster is yet to be published, the proposed BGC provides a critical roadmap for targeted genetic and biochemical studies.

Proposed Biosynthetic Pathway

The biosynthesis of nanangenines is hypothesized to proceed through a multi-step enzymatic cascade, beginning with the cyclization of farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids. The proposed pathway involves key enzymatic activities, including a terpene cyclase, cytochrome P450 monooxygenases for hydroxylation, and acyltransferases for the addition of various acyl side chains that characterize the different nanangenine analogues.

Logical Relationship of the Proposed Nanangenine Biosynthesis

Caption: Proposed logical flow of nanangenine biosynthesis.

Key Putative Enzymes and Their Functions

Based on the bioinformatic analysis, the putative nanangenine BGC is predicted to encode several key enzymes:

| Putative Enzyme | Predicted Function | Role in Nanangenine Biosynthesis |

| Terpene Cyclase | Catalyzes the cyclization of FPP to form the core drimane skeleton. | Foundation of the nanangenine structure. |

| Cytochrome P450s | Introduce hydroxyl groups at specific positions on the drimane scaffold. | Generate structural diversity and precursors for acylation. |

| Acyltransferases | Transfer various acyl moieties to the hydroxylated drimane core. | Responsible for the array of different nanangenine analogues. |

| Regulatory Proteins | Control the expression of the biosynthetic genes within the cluster. | Modulate the production of nanangenines. |

| Transporter Proteins | Facilitate the export of the final nanangenine products out of the cell. | Secretion of the secondary metabolites. |

Experimental Approaches for BGC Verification

To move from a putative to a fully characterized BGC, several experimental strategies are essential. These protocols, while not yet published specifically for the nanangenine cluster, represent the standard methodologies in the field of natural product biosynthesis.

Gene Knockout and Heterologous Expression Workflow

A common approach to verify the function of a BGC is to delete a key gene (e.g., the terpene cyclase) in the native producer and observe the loss of production. Conversely, expressing the entire BGC in a heterologous host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) can lead to the production of the target compounds.

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Nanangenine C

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocols are based on established methods for the isolation of drimane sesquiterpenoids from fungal sources, particularly the methods described for the isolation of other Nanangenines from Aspergillus nanangensis. As there is no specific peer-reviewed literature detailing the isolation of "Nanangenine C," this guide represents a generalized and predictive workflow. Researchers should optimize these protocols based on their specific experimental setup and analytical observations.

Introduction

This compound is a putative drimane sesquiterpenoid, a class of natural products known for their diverse biological activities. This document provides a detailed protocol for the isolation and purification of this compound from its source, the fungus Aspergillus nanangensis. The workflow encompasses fungal cultivation, extraction of secondary metabolites, and a multi-step chromatographic purification process.

Source Organism and Cultivation

This compound is produced by the fungus Aspergillus nanangensis. The following protocol describes a typical cultivation procedure to generate sufficient biomass for extraction.

Protocol 2.1: Cultivation of Aspergillus nanangensis

-

Media Preparation: Prepare a solid agar medium suitable for fungal growth, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA). Autoclave the medium and pour it into petri dishes under sterile conditions.

-

Inoculation: Inoculate the agar plates with a pure culture of Aspergillus nanangensis.

-

Incubation: Incubate the plates at 25-28 °C for 7-10 days, or until sufficient mycelial growth and sporulation are observed.

-

Large-Scale Culture: For large-scale production, use the agar plate cultures to inoculate a liquid medium (e.g., Potato Dextrose Broth) or a solid substrate medium (e.g., rice or wheat). Incubate the large-scale cultures under the same temperature conditions with shaking for liquid cultures to ensure aeration.

Extraction of Crude Metabolites

The following protocol outlines the extraction of the crude secondary metabolite mixture containing this compound from the fungal culture.

Protocol 3.1: Solvent Extraction

-

Harvesting: Harvest the fungal biomass (and the solid substrate, if used) from the large-scale culture. If a liquid culture was used, separate the mycelium from the broth by filtration. The broth can also be extracted as secondary metabolites are often secreted into the medium.

-

Homogenization: Homogenize the fungal biomass to increase the surface area for extraction.

-

Solvent Extraction: Submerge the homogenized biomass and/or the filtered broth in a suitable organic solvent. Ethyl acetate (EtOAc) is commonly used for drimane sesquiterpenoids. Perform the extraction multiple times (e.g., 3 times) to ensure a high yield.

-

Concentration: Combine the organic solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is necessary to isolate this compound from the complex crude extract.

Protocol 4.1: Column Chromatography (Initial Fractionation)

-

Stationary Phase: Pack a glass column with silica gel as the stationary phase.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.

-

Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient is a mixture of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Pooling: Combine fractions with similar TLC profiles.

Protocol 4.2: High-Performance Liquid Chromatography (HPLC) (Final Purification)

-

Column: Use a preparative or semi-preparative reverse-phase C18 HPLC column.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used. The exact gradient should be optimized based on the retention time of the target compound.

-

Injection: Dissolve the partially purified fraction containing this compound in the mobile phase and inject it into the HPLC system.

-

Detection: Use a UV detector to monitor the elution profile. The detection wavelength should be chosen based on the UV absorbance spectrum of this compound, if known, or a broad-spectrum wavelength can be used for initial screening.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Purity Analysis: Assess the purity of the isolated compound using analytical HPLC.

Data Presentation

The following table summarizes hypothetical quantitative data for the isolation and purification of this compound.

| Parameter | Column Chromatography | Preparative HPLC |

| Stationary Phase | Silica Gel (60 Å, 70-230 mesh) | C18 (5 µm, 100 Å) |

| Mobile Phase | n-Hexane/Ethyl Acetate Gradient | Methanol/Water Gradient |

| Flow Rate | N/A | 5-10 mL/min |

| Detection | TLC with UV visualization | UV at 210 nm |

| Input Mass | 5.0 g (Crude Extract) | 150 mg (Enriched Fraction) |

| Output Mass | 150 mg (Enriched Fraction) | 15 mg (Pure this compound) |

| Yield | 3.0% | 10.0% |

| Purity | ~60% | >98% |

Visualizations

Experimental Workflow

Application Notes and Protocols for the Cultivation of Aspergillus nanangensis for Metabolite Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cultivation of the novel Australian fungus, Aspergillus nanangensis, for the production of its unique secondary metabolites. This document includes detailed protocols for fungal culture, metabolite extraction, and analysis, based on current scientific literature. While specific optimal conditions for Aspergillus nanangensis are still under investigation, the following protocols are derived from studies on this fungus and closely related Aspergillus species, offering a robust starting point for research and development.

Aspergillus nanangensis, a member of the subgenus Circumdati, section Jani, has been identified as a producer of a distinct class of drimane sesquiterpenoids known as nanangenines, as well as the benzazepine alkaloid, nanangelenin A. These compounds hold potential for various biotechnological and pharmaceutical applications.

I. Overview of Metabolites from Aspergillus nanangensis

Aspergillus nanangensis is a rich source of novel secondary metabolites. The primary reported compounds are the nanangenines and nanangelenin A.

| Metabolite Class | Specific Metabolites | Key Characteristics | Potential Applications |

| Drimane Sesquiterpenoids | Nanangenines (a family of related compounds) | Possess a drimane core structure. | Anti-inflammatory, antimicrobial, cytotoxic. |

| Benzazepine Alkaloids | Nanangelenin A | Contains a rare 1-benzazepine scaffold. | Pharmaceutical drug development. |

II. Experimental Protocols

A. Fungal Strain Maintenance and Inoculum Preparation

Protocol 1: Cryopreservation and Revival of Aspergillus nanangensis

Objective: To ensure the long-term viability and genetic stability of the fungal strain.

Materials:

-

Pure culture of Aspergillus nanangensis on Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) slants

-

Sterile 20% (v/v) glycerol solution

-

Sterile cryovials

-

Sterile distilled water

-

Sterile inoculating loop or spatula

-

-80°C freezer

Procedure:

-

Spore Suspension Preparation:

-

Grow A. nanangensis on a PDA or MEA plate at 25-28°C for 7-10 days, or until sufficient sporulation is observed.

-

Aseptically add 5-10 mL of sterile distilled water containing 0.05% Tween 80 to the mature culture plate.

-

Gently scrape the surface with a sterile inoculating loop to dislodge the spores.

-

Transfer the resulting spore suspension to a sterile tube.

-

-

Cryopreservation:

-

Add an equal volume of sterile 40% glycerol to the spore suspension to achieve a final concentration of 20% glycerol.

-

Vortex the mixture gently to ensure homogeneity.

-

Dispense 1 mL aliquots of the spore-glycerol suspension into sterile cryovials.

-

Store the cryovials at -80°C for long-term storage.

-

-

Strain Revival:

-

Thaw a cryovial at room temperature.

-

Aseptically transfer 100 µL of the thawed suspension onto a fresh PDA or MEA plate.

-

Incubate at 25-28°C for 5-7 days, or until growth is established.

-

B. Cultivation for Metabolite Production

The choice of culture medium and conditions can significantly influence the production of secondary metabolites. Based on studies of related Aspergillus species, the following media are recommended as starting points for optimizing the production of nanangenines and nanangelenin A.

Protocol 2: Solid-State Fermentation for Nanangenine Production

Objective: To cultivate Aspergillus nanangensis on a solid substrate to promote the production of drimane sesquiterpenoids.

Materials:

-

V8 juice agar or Czapek-Dox (CD) agar plates

-

Spore suspension of A. nanangensis

-

Incubator

Procedure:

-

Inoculation:

-

Using a sterile inoculating loop, streak or point-inoculate the spore suspension of A. nanangensis onto the surface of the V8 juice agar or CD agar plates.

-

-

Incubation:

-

Monitoring:

-

Visually inspect the plates periodically for fungal growth and any visible changes in pigmentation, which may indicate metabolite production.

-

Protocol 3: Liquid-State Fermentation for Nanangelenin A Production

Objective: To cultivate Aspergillus nanangensis in a liquid medium to facilitate the extraction of benzazepine alkaloids.

Materials:

-

Czapek-Dox (CD) broth or Potato Dextrose Broth (PDB)

-

Sterile flasks (e.g., 250 mL Erlenmeyer flasks)

-

Spore suspension of A. nanangensis

-

Orbital shaker incubator

Procedure:

-

Inoculation:

-

Aseptically add 100 mL of sterile CD broth or PDB to each flask.

-

Inoculate each flask with 1 mL of the A. nanangensis spore suspension.

-

-

Incubation:

-

Monitoring:

C. Metabolite Extraction

Protocol 4: Extraction of Metabolites from Solid-State Culture

Objective: To extract secondary metabolites from the fungal biomass and solid agar medium.

Materials:

-

Mature solid-state culture of A. nanangensis

-

Ethyl acetate

-

Sterile spatula or scalpel

-

Homogenizer or blender

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Harvesting:

-

Cut the agar containing the fungal mycelium into small pieces using a sterile spatula.

-

-

Extraction:

-

Place the agar pieces into a blender or homogenizer.

-

Add a sufficient volume of ethyl acetate to fully immerse the culture (e.g., 200 mL for a standard petri dish).

-

Homogenize the mixture for 5-10 minutes.

-

Transfer the homogenate to a flask and stir for an additional 1-2 hours at room temperature.

-

-

Filtration and Concentration:

-

Filter the mixture through filter paper to separate the organic extract from the solid debris.

-

Repeat the extraction of the solid residue with fresh ethyl acetate to maximize yield.

-

Combine the ethyl acetate fractions and concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Protocol 5: Extraction of Metabolites from Liquid-State Culture

Objective: To separate and extract secondary metabolites from the mycelium and culture filtrate.

Materials:

-

Mature liquid culture of A. nanangensis

-

Ethyl acetate

-

Separatory funnel

-

Filter paper or centrifugation equipment

-

Rotary evaporator

Procedure:

-

Separation of Mycelium and Filtrate:

-

Separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

-

-

Extraction of Filtrate:

-

Transfer the culture filtrate to a separatory funnel.

-

Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.

-

Allow the layers to separate and collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.

-

Combine all ethyl acetate extracts.

-

-

Extraction of Mycelium:

-

The harvested mycelium can be homogenized in ethyl acetate as described in Protocol 4 to extract intracellular metabolites.

-

-

Concentration:

-

Concentrate the combined ethyl acetate extracts using a rotary evaporator to yield the crude extract.

-

III. Data Presentation

Systematic optimization of cultivation parameters is crucial for maximizing metabolite yield. The following tables provide a template for recording and comparing experimental data.

Table 1: Optimization of Cultivation Media for Metabolite Production

| Medium | Incubation Time (days) | Temperature (°C) | pH | Metabolite Yield (mg/L or mg/g) | Notes |

| V8 Juice Agar | |||||

| Czapek-Dox Agar | |||||

| Potato Dextrose Agar | |||||

| Malt Extract Agar |

Table 2: Optimization of Physical Parameters for Metabolite Production

| Parameter | Condition 1 | Condition 2 | Condition 3 | Metabolite Yield |

| Temperature (°C) | ||||

| Initial pH | ||||

| Agitation (rpm) | ||||

| Incubation Time (days) |

IV. Visualizations

A. Experimental Workflow

Caption: Experimental workflow for metabolite production from A. nanangensis.

B. Biosynthetic Pathway of Nanangelenin A

Caption: Biosynthetic pathway of nanangelenin A in A. nanangensis.

C. Representative Signaling Pathway for Secondary Metabolism

Caption: Generalized cAMP-PKA signaling pathway in Aspergillus.

References

- 1. Growth study under combined effects of temperature, pH and salinity and transcriptome analysis revealed adaptations of Aspergillus terreus NTOU4989 to the extreme conditions at Kueishan Island Hydrothermal Vent Field, Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemijournal.com [chemijournal.com]

- 4. Effect of temperature, water activity, and pH on growth and production of ochratoxin A by Aspergillus niger and Aspergillus carbonarius from Brazilian grapes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Systemic analysis of the response of Aspergillus niger to ambient pH - PMC [pmc.ncbi.nlm.nih.gov]

Acetone Extraction of Secondary Metabolites from Fungi: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities, holding immense potential for drug discovery and development. The efficient extraction of these compounds from fungal biomass or culture broth is a critical first step in their isolation, characterization, and subsequent screening. Acetone, a moderately polar aprotic solvent, is a versatile and effective choice for extracting a broad spectrum of fungal secondary metabolites. Its miscibility with water and a range of organic solvents allows for flexible extraction strategies. These application notes provide detailed protocols for the acetone-based extraction of secondary metabolites from fungal mycelium and liquid culture broth, along with comparative data on solvent efficiency and a visualization of the penicillin biosynthesis pathway as an example of a key fungal secondary metabolite pathway.

Data Presentation: Comparative Solvent Extraction Efficiency

The choice of extraction solvent significantly impacts the yield and profile of the extracted secondary metabolites. The following tables summarize quantitative data from studies comparing the efficiency of acetone with other common solvents for the extraction of various fungal secondary metabolites.

Table 1: Comparison of Extraction Solvents for Aflatoxin B1 from Peanut Meal [1][2]

| Extraction Solvent Mixture | Analytical Value (µg/kg) |

| Chloroform-Water (100:10) | 211 |

| Acetonitrile-Water (60:40) | 204 |

| Acetone-Water (85:15) | 163 |

| Methanol-Water (80:20) | 120 |

Table 2: Comparison of Extraction Yield of Phenolic and Flavonoid Compounds from Micromeria graeca [3]

| Extraction Solvent | Yield (%) | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg RE/g) |

| Water | 47.2 | 360 | 81.3 |

| Methanol | 10.5 | 320 | 60.1 |

| Ethanol | 8.3 | 280 | 45.2 |

| Acetone | 5.1 | 250 | 30.5 |

| Ethyl Acetate | 3.2 | 211 | 12.5 |

Table 3: Comparison of Extraction Yield from Endophytic Fungi Using Different Solvents

| Fungal Isolate | Solvent | Yield (%) |

| Endophytic Fungus 1 | Methanol | 1.52 |

| Acetone | 1.15 | |

| Aqueous | 0.88 | |

| Endophytic Fungus 2 | Methanol | 1.79 |

| Acetone | 1.32 | |

| Aqueous | 0.95 |

Experimental Protocols

The following are detailed protocols for the extraction of secondary metabolites from fungal mycelium and liquid culture broth using acetone.

Protocol 1: Acetone Extraction of Secondary Metabolites from Fungal Mycelium

This protocol is suitable for fungi grown on solid or in liquid culture where the mycelium is the primary source of the target metabolites.

Materials:

-

Fungal mycelium (fresh or lyophilized)

-

Acetone (analytical grade)

-

Sterile distilled water

-

Blender or mortar and pestle

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Glassware (beakers, flasks)

Procedure:

-

Harvesting and Preparation:

-

For liquid cultures, separate the mycelium from the culture broth by filtration.

-

Wash the mycelial mat with sterile distilled water to remove residual media components.

-

The mycelium can be used fresh or lyophilized (freeze-dried) for long-term storage and to facilitate grinding.

-

-

Homogenization:

-

Transfer a known weight of the fungal mycelium to a blender or a pre-chilled mortar and pestle.

-

Add acetone to the mycelium in a ratio of 1:10 (w/v) (e.g., 10 g of mycelium in 100 mL of acetone).

-

Homogenize the mixture until a fine slurry is obtained. For manual grinding with a mortar and pestle, grind for 10-15 minutes.

-

-

Extraction:

-

Transfer the homogenate to an Erlenmeyer flask.

-

Incubate the mixture on a shaker at room temperature for 12-24 hours to allow for thorough extraction.

-

-

Filtration and Concentration:

-

Separate the acetone extract from the mycelial debris by vacuum filtration through a Büchner funnel with filter paper.

-

Wash the mycelial residue with a small volume of fresh acetone to ensure complete recovery of the extract.

-

Combine the filtrates and concentrate the acetone extract using a rotary evaporator at a temperature below 40°C to avoid degradation of thermolabile compounds.

-

-

Final Product:

-

The resulting crude extract can be dried completely to a powder or paste and stored at -20°C for further analysis and purification.

-

Protocol 2: Acetone Extraction of Secondary Metabolites from Fungal Liquid Culture Broth

This protocol is designed for the extraction of secondary metabolites that are secreted by the fungus into the liquid culture medium.

Materials:

-

Fungal culture broth

-

Acetone (analytical grade)

-

Separatory funnel

-

Sodium chloride (NaCl) (optional)

-

Anhydrous sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Glassware (beakers, flasks)

Procedure:

-

Preparation of Culture Broth:

-

Separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

The cell-free supernatant is the starting material for the extraction.

-

-

Liquid-Liquid Extraction:

-

Transfer the culture supernatant to a separatory funnel.

-

Add an equal volume of acetone to the separatory funnel.

-

Optionally, add NaCl to the aqueous layer to increase the polarity of the aqueous phase and enhance the partitioning of less polar metabolites into the acetone phase (salting out).

-

Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The acetone layer will typically be the upper layer.

-

-

Collection and Drying:

-

Carefully drain the lower aqueous layer and collect the upper acetone layer containing the extracted secondary metabolites.

-

Repeat the extraction of the aqueous layer with a fresh portion of acetone to maximize the recovery of the target compounds.

-

Combine the acetone extracts.

-

Dry the combined acetone extract by passing it through a column of anhydrous sodium sulfate (Na2SO4) to remove any residual water.

-

-

Concentration:

-

Concentrate the dried acetone extract using a rotary evaporator at a temperature below 40°C.

-

-

Final Product:

-

The resulting crude extract can be stored at -20°C for subsequent analysis.

-

Mandatory Visualizations

Experimental Workflow for Acetone Extraction of Fungal Mycelium

Caption: Workflow for acetone extraction of secondary metabolites from fungal mycelium.

Penicillin Biosynthesis Signaling Pathway

Caption: Simplified overview of the penicillin biosynthesis pathway in fungi.

References